1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol
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Overview
Description
1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol is a heterocyclic compound that contains both pyrazole and pyridazine ringsThe molecular formula of this compound is C7H8N4O, and it has a molecular weight of 164.17 g/mol .
Mechanism of Action
Target of Action
The primary targets of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol are currently unknown. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which have been shown to exhibit promising pharmacological properties, including anti-proliferative and antitumor activity . .
Mode of Action
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to inhibit various key enzymes, potentially reducing cell division and/or inducing apoptosis in tumor cells . The specific interactions between this compound and its targets, as well as the resulting changes, are areas for future research.
Biochemical Pathways
Given the potential anti-proliferative and antitumor activity of similar compounds, it is possible that this compound may affect pathways related to cell division and apoptosis . The downstream effects of these pathway alterations would likely depend on the specific cellular context.
Result of Action
Based on the activities of similar compounds, it is possible that this compound could induce changes in cell division and apoptosis, potentially exerting anti-proliferative and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridazine with 1,3-diketones in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is explored for its use in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-7-ol
- 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-one
- 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-thiol
Uniqueness
1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain biological targets, making it a valuable candidate for drug development .
Properties
IUPAC Name |
1,3-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-5-3-8-9-7(12)6(5)11(2)10-4/h3H,1-2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCFDCSZKUXVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=NNC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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